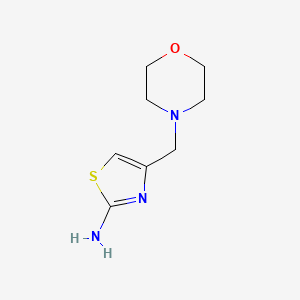

4-(吗啉-4-基甲基)-1,3-噻唑-2-胺

描述

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step chemical reactions that introduce the morpholine moiety into the desired molecular framework. For instance, the synthesis of 1-arylpyrazoles with morpholine groups as potent σ(1) receptor antagonists involves the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R . Similarly, the synthesis of 4-thiazolidinones bearing the morpholino moiety is achieved through one-pot reactions involving 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid . These methods highlight the versatility of morpholine in medicinal chemistry and its ability to be incorporated into various molecular scaffolds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a morpholine-containing benzothiazole derivative reveals a methylene bridge between the benzothiazole and morpholine rings, with a dihedral angle of 70.37(5)°, indicating a significant degree of spatial separation between the two planes . The morpholine ring typically adopts a chair conformation, which is a common feature in these compounds due to the ring's inherent flexibility and stability .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including regioselective reactions with electrophiles and nucleophiles. For instance, morpholine-1-carbothioic acid derivatives react with alkyl halides to afford S-substituted isothiourea derivatives and with amines to yield disubstituted thioureas . These reactions demonstrate the reactivity of the morpholine moiety and its potential to form diverse chemical structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis of yellow azo dyes from morpholine-containing thiazolones shows that these compounds have good thermal stability and exhibit tautomerism between azo and hydrazone forms, which affects their photophysical properties . Additionally, the anti-inflammatory and antiradical activities of certain morpholine derivatives, such as those found in 5,6-dihydro-1,3-thiazin-4-one, highlight the potential therapeutic applications of these compounds .

科学研究应用

磷脂酰肌醇3-激酶抑制

已经确定4-(1,3-噻唑-2-基)吗啉衍生物,包括4-(吗啉-4-基甲基)-1,3-噻唑-2-胺,作为磷脂酰肌醇3-激酶(PI3K)的有效抑制剂。这些化合物在研究癌症治疗中至关重要,因为它们在抑制异种移植模型中的肿瘤生长方面显示出实用性 (Alexander et al., 2008)。

多样化化合物的合成

这种化合物用于合成具有潜在生物活性的各种衍生物。例如,它是合成N4-(5-芳基-1,3-噻二唑-2-基亚甲基)-2-苯基喹唑啉-4-胺的关键组分,这些化合物通过多米诺反应合成,展示了多样化的化学性质 (Fathalla et al., 2002)。

结构和光谱分析

在化学晶体学的背景下,已经研究了4-(吗啉-4-基甲基)-1,3-噻唑-2-胺的分子结构。其晶体结构、构象和氢键相互作用已被探索,为其化学行为和潜在应用提供了见解 (Franklin et al., 2011)。

抗自由基和抗炎活性

研究表明,4-(吗啉-4-基甲基)-1,3-噻唑-2-胺的衍生物具有显著的抗自由基和抗炎活性。这些性质对于开发新的药理剂非常重要 (Kulakov et al., 2015)。

作用机制

Target of Action

The primary target of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .

Mode of Action

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition leads to a reduction in the pathological processes associated with PD, such as neuroinflammation and neurodegeneration .

Biochemical Pathways

The inhibition of LRRK2 by 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine affects several biochemical pathways. These include pathways involved in cellular signaling, inflammation, and cell death . The downstream effects of these changes include a reduction in neuroinflammation and neurodegeneration, which are key features of PD .

Pharmacokinetics

Similar compounds have been shown to be brain-penetrant, suggesting that this compound may also be able to cross the blood-brain barrier . This would enhance its bioavailability in the brain, making it more effective in treating neurological conditions like PD .

Result of Action

The result of the action of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a reduction in the pathological processes associated with PD. By inhibiting LRRK2, this compound reduces neuroinflammation and neurodegeneration, potentially slowing the progression of the disease .

安全和危害

未来方向

属性

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366650 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

CAS RN |

3008-61-5 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

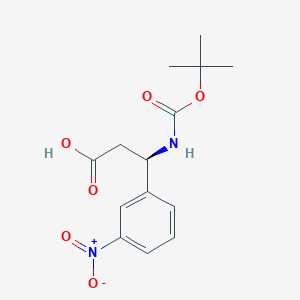

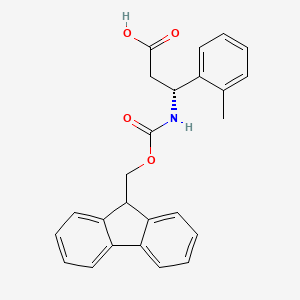

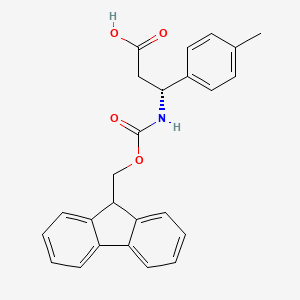

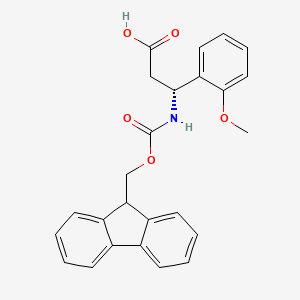

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。